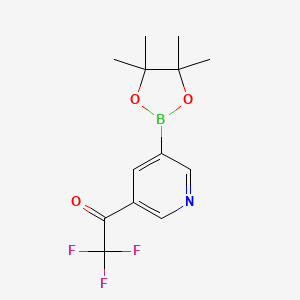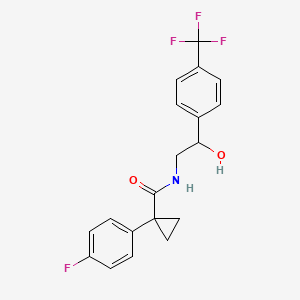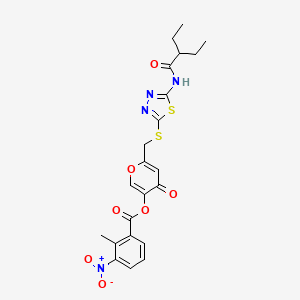
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic molecule. It features multiple functional groups including amides, thiadiazoles, oxo-pyrans, and nitrobenzoates, making it a potentially versatile candidate for various chemical and biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis processes. Key intermediates such as 1,3,4-thiadiazole derivatives are often synthesized first, followed by their attachment to pyran structures. Reaction conditions may include:
Refluxing in appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Utilizing catalysts such as palladium on carbon (Pd/C) or Lewis acids.
Ensuring anhydrous conditions to avoid hydrolysis of reactive intermediates.
Industrial Production Methods
For large-scale production, the synthesis could be adapted to continuous flow chemistry techniques. This allows for better control over reaction conditions and increases the yield and purity of the final product. Common equipment includes high-pressure reactors and automated synthesis machinery.
化学反应分析
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Possibly reducing the nitro group to an amine.
Substitution: Substituting various groups on the pyran ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon with hydrogen (Pd/C H2).
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation products may include sulfoxides and sulfones.
Reduction can yield corresponding amines.
Substitution reactions can produce a variety of derivatives with altered functional groups.
科学研究应用
Chemistry
The compound's complex structure allows it to be a potential ligand in coordination chemistry, forming complexes with metals that could be used as catalysts or in materials science.
Biology
In biological research, the compound might be studied for its interactions with proteins or enzymes due to its amide and nitro functionalities, which are known to bind to active sites.
Medicine
Industry
In an industrial context, the compound could serve as a precursor in the synthesis of more complex molecules or materials with specific properties, such as advanced polymers or nanomaterials.
作用机制
The exact mechanism of action would depend on its application. Generally, the compound could interact with molecular targets like enzymes or receptors. For example, its amide bond could form hydrogen bonds with active site residues of proteins, while the nitro group might undergo bioreduction within cells, leading to its bioactivity.
相似化合物的比较
Unique Features
Compared to other similar compounds, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate has a unique combination of functional groups that may offer specific bioactivities or chemical reactivities not found in simpler molecules.
Similar Compounds
5-(2-ethylbutanamido)-1,3,4-thiadiazole: : Similar in the thiadiazole moiety.
4-oxo-4H-pyran-3-yl benzoates: : Similar in the pyran and benzoate structures.
Nitrobenzoates: : Similar in the nitrobenzoate functional group.
By combining these elements, this compound stands out for its potential multifaceted applications in various fields. Curious to see where else it might pop up in the research world?
属性
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-14-9-17(27)18(10-32-14)33-20(29)15-7-6-8-16(12(15)3)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCUQAGBPQCPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
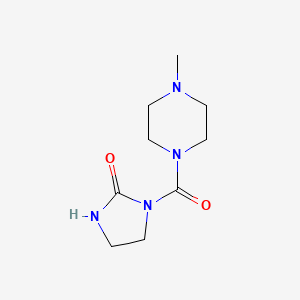
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)
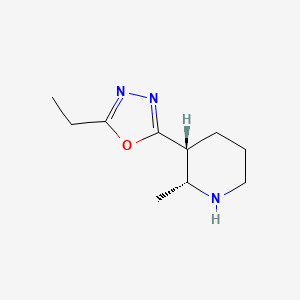
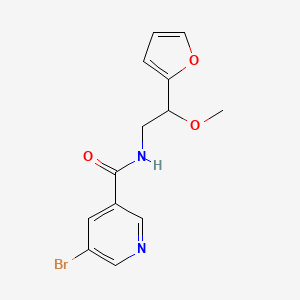
![N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B2469570.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2469574.png)
![N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)
![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)
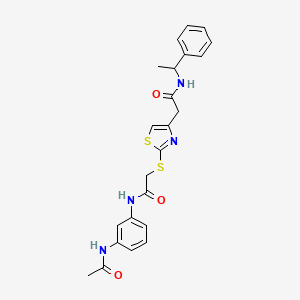
![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)
